1-(1H-indol-3-yl)-3-methylbutan-1-one
Description
1-(1H-Indol-3-yl)-3-methylbutan-1-one is a ketone-containing indole derivative characterized by a methyl-substituted butanone backbone linked to the 3-position of the indole ring. The indole scaffold is renowned for its versatility in medicinal chemistry, enabling interactions with enzymes and receptors through hydrophobic, π-π stacking, and hydrogen-bonding interactions .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)7-13(15)11-8-14-12-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3 |
InChI Key |
RQDSUVCWFCIDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with aldehydes in the presence of a catalyst such as calcium oxide . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1H-indol-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Multicomponent Reactions: The compound can participate in multicomponent reactions to form complex heterocyclic structures.
Scientific Research Applications
1-(1H-indol-3-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential cytotoxic effects on cancer cells, particularly hepatocarcinoma cells.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-methylbutan-1-one involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, its electron-rich nature allows it to react with electrophiles, contributing to its diverse biological activities .
Comparison with Similar Compounds
Substituted Indole Chalcones
- 3a (1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one) and 3b (3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one): Structure: Indole-propenone hybrids with aryl substituents (p-tolyl or 4-chlorophenyl). Activity: Demonstrated anticancer activity via thiosemicarbazide derivatization to pyrazole-carbothioamides (e.g., compound 5) .
Antifungal Indole Derivatives
- 3b, 3c, and 3e (1-(1H-Indol-3-yl) derivatives): Structure: Varied substituents on the indole-propenone scaffold. Activity: Fungicidal against Candida spp. and Aspergillus niger (MIC: 0.250–1 mg/mL). Compound 3c inhibits microbial tyrosinase (~28% inhibition at 0.250 mg/mL) and synergizes with fluconazole . Comparison: The methylbutanone group in the target compound may alter lipophilicity, influencing membrane penetration and antifungal efficacy.
Anti-Tubercular Indole Chalcones
- (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one: Structure: Propenone linker with heteroaryl (furan) substitution. Activity: Anti-tubercular activity against Mtb H37Rv (MIC: 210 μM) . Key Insight: Replacement of the furan with a methylbutanone group could modulate steric hindrance and solubility, impacting Mtb target engagement.
Substituent Effects on Physical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 1-(1H-Indol-3-yl)-3-methylbutan-1-one | Methylbutanone | 201.24 (estimated) | N/A | N/A |
| 1-(3-Methoxyphenyl)-3-methylbutan-1-one | 3-Methoxyphenyl | 192.25 | 274.4 (predicted) | 0.986 (predicted) |
| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | 2-Hydroxyphenyl | 178.23 | N/A | N/A |
- Hydroxyl vs.
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